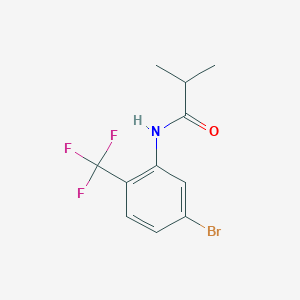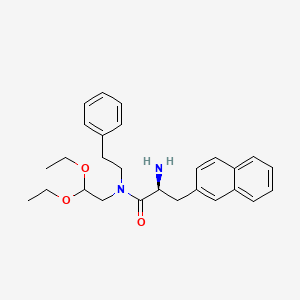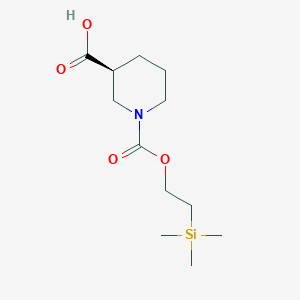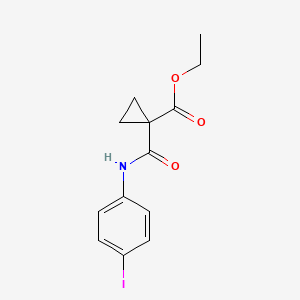![molecular formula C10H8S B8124020 6-Vinylbenzo[b]thiophene](/img/structure/B8124020.png)
6-Vinylbenzo[b]thiophene
Übersicht
Beschreibung
6-Vinylbenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Vinylbenzo[b]thiophene can be synthesized through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is efficient and allows for the preparation of diverse multisubstituted benzothiophenes . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of transition-metal catalysis, such as palladium or copper, is common in industrial settings to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Vinylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzo[b]thiophene.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Vinylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 6-vinylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in reactions that modify the compound’s structure, enhancing its binding affinity and activity. The pathways involved often include electrophilic and nucleophilic interactions, as well as radical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: Lacks the vinyl group, making it less reactive in certain applications.
2-Vinylthiophene: Contains a vinyl group but lacks the fused benzene ring, resulting in different chemical properties.
3-Vinylbenzo[b]thiophene: Similar structure but with the vinyl group in a different position, affecting its reactivity and applications.
Uniqueness
6-Vinylbenzo[b]thiophene is unique due to the presence of both the benzothiophene ring and the vinyl group. This combination enhances its reactivity and makes it a versatile compound for various applications in materials science, pharmaceuticals, and organic electronics .
Eigenschaften
IUPAC Name |
6-ethenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGMXAWMKSGDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
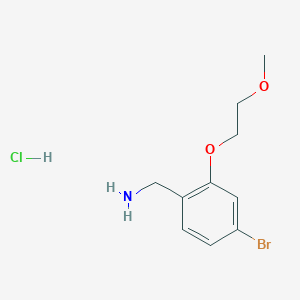

![[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123949.png)
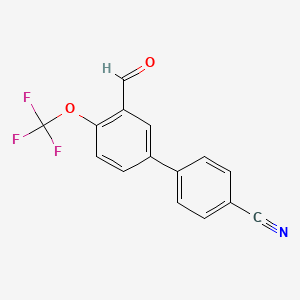

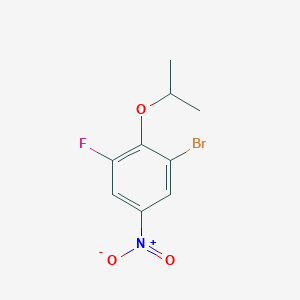

![2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)
